1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Description
1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core substituted at position 1 with a 4-methylphenyl group and at position 4 with a trifluoromethyl (-CF₃) group. This structure places it within a broader class of triazoloquinoxaline derivatives, which are studied for diverse pharmacological activities, including adenosine receptor antagonism, anticancer properties, and anticonvulsant effects .
Properties
IUPAC Name |
1-(4-methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4/c1-10-6-8-11(9-7-10)15-22-23-16-14(17(18,19)20)21-12-4-2-3-5-13(12)24(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEQZKMFUXKNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152211 | |
| Record name | 1-(4-Methylphenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343372-45-2 | |
| Record name | 1-(4-Methylphenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343372-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the triazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Introduction of the quinoxaline moiety: This step often involves condensation reactions between o-phenylenediamine derivatives and diketones.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced triazoloquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with biological targets.
Anticancer Activity
Research indicates that triazoloquinoxalines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation. For instance, studies have demonstrated that derivatives of triazoloquinoxalines can induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased potency against microbial targets .
Materials Science
In materials science, 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is being explored for its potential use in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLEDs. Its ability to act as a hole-transporting material has been investigated, showing promising results in enhancing the efficiency and stability of light-emitting devices .
Photovoltaic Cells
Research has also focused on incorporating this compound into photovoltaic cells to improve charge transport and overall energy conversion efficiency. The structural characteristics of triazoloquinoxalines contribute to favorable charge mobility properties .
Agricultural Chemistry
The agricultural sector is another area where this compound may find applications, particularly as a potential pesticide or herbicide.
Pesticidal Activity
Studies have indicated that compounds with triazole moieties often exhibit fungicidal properties. The ability of this compound to inhibit fungal growth makes it a candidate for further investigation as a novel fungicide .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazoloquinoxaline derivatives, including the target compound. The derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating strong anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in Antibiotics, the antimicrobial efficacy of several triazoloquinoxaline compounds was assessed against resistant bacterial strains. The results showcased significant inhibition rates attributed to the structural features of the compounds .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adenosine Receptor Antagonists
Triazoloquinoxalines with substitutions at positions 1 and 4 are prominent adenosine receptor antagonists. Key comparisons include:
- Key Observations: The -CF₃ group at position 1 in CP-68,247 confers high A1 receptor selectivity, whereas the target compound’s -CF₃ at position 4 may reduce adenosine receptor binding due to altered steric and electronic interactions . CP-66,713’s 4-amino group is critical for A2 affinity, which the target compound lacks, suggesting minimal adenosine receptor activity .
Anticancer and Topoisomerase II Inhibitors
Triazoloquinoxalines with -CF₃ and aryl substitutions exhibit cytotoxic activity. Notable examples:
- Key Observations: The -CF₃ group may enhance Topo II inhibition by stabilizing enzyme-DNA interactions, as seen in analogs with electron-withdrawing substituents . Lack of amino or thiol groups in the target compound likely reduces DNA intercalation compared to derivatives in .
Antimicrobial and Anticonvulsant Activity
- Key Observations: Anticonvulsant activity in triazoloquinoxalines requires dihydro structures (e.g., 4,5-dihydro), which the target compound lacks .
Biological Activity
1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.29 g/mol. The compound features a triazole ring fused with a quinoxaline structure, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline and triazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of trifluoromethyl and methyl groups enhances antimicrobial efficacy.
Antiparasitic Activity
Several studies have reported the antiparasitic properties of quinoxaline derivatives against Plasmodium falciparum. For example, a related compound exhibited an IC50 value in the micromolar range against different strains of this malaria-causing parasite. The mechanism often involves interference with the parasite's metabolic pathways.
Cytotoxicity
In vitro studies assessing cytotoxicity on human cell lines (e.g., HepG2) have shown that some derivatives possess selective cytotoxic effects. These findings are crucial for evaluating the therapeutic index of the compound and its potential use in cancer treatment.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of Triazole Ring : The initial step involves the reaction of suitable hydrazine derivatives with trifluoromethylated precursors.
- Quinoxaline Fusion : Subsequent cyclization leads to the formation of the quinoxaline structure.
- Purification : The final product is purified using column chromatography to obtain a high-purity compound suitable for biological testing.
Study 1: Antimicrobial Efficacy
A study published in Science.gov evaluated a series of triazole-quinoxaline derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications at specific positions on the triazole ring significantly affected potency and selectivity against Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 8 |
| This compound | P. falciparum | 5 |
Study 2: Antiparasitic Activity
In another investigation focusing on antimalarial activity, derivatives including this compound were tested against Plasmodium falciparum strains W2 and 3D7. The compound showed promising results with an IC50 value indicating effective inhibition of parasite growth.
Q & A
Q. What synthetic methodologies are commonly employed to construct the [1,2,4]triazolo[4,3-a]quinoxaline core?
The core structure is typically synthesized via oxidative cyclization of heterocyclic hydrazones. For example, selenium dioxide-mediated intramolecular cyclization of hydrazones derived from quinoxaline precursors yields fused triazoloquinoxalines in moderate to good yields . Alternative routes include condensation reactions between substituted quinoxalines and triazole precursors, followed by functionalization at the 1- and 4-positions using alkylation or nucleophilic substitution .
Q. How can researchers evaluate the antimicrobial activity of this compound and its derivatives?
Standard protocols involve in vitro testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using agar diffusion or broth microdilution methods to determine minimum inhibitory concentrations (MICs). Derivatives with thioamide or oxadiazole substituents often show enhanced activity due to improved membrane penetration .
Q. What assays are used to screen for adenosine receptor antagonism?
Adenosine A1 and A2 receptor affinities are measured via competitive binding assays:
- A1 : Inhibition of [<sup>3</sup>H]CHA (N<sup>6</sup>-cyclohexyladenosine) binding in rat cerebral cortex membranes.
- A2 : Inhibition of [<sup>3</sup>H]NECA (5'-N-ethylcarboxamidoadenosine) binding in rat striatal homogenates. Functional antagonism is confirmed by cAMP modulation in fat cells or limbic forebrain slices .
Q. What structural features enhance antidepressant activity in behavioral models?
Acute antidepressant effects in the Porsolt forced swim test correlate with a CF3 or small alkyl group at the 1-position and an NH2 or N-alkylamino group at the 4-position. An 8-halogen substituent (e.g., Cl) further optimizes activity .
Advanced Research Questions
Q. How can structural modifications reconcile contradictory adenosine receptor selectivity data?
Selectivity shifts (A1 vs. A2) arise from substituent positioning:
- A1 selectivity : Bulky 4-position groups (e.g., cyclohexylamino) paired with 8-Cl and 1-CF3 enhance A1 affinity (IC50 ~28 nM) .
- A2 selectivity : A 4-NH2 group with 1-phenyl or 1-CF3 boosts A2 binding (IC50 ~21 nM) . Computational docking and site-directed mutagenesis of receptor subtypes can resolve mechanistic discrepancies.
Q. What strategies validate Topoisomerase II (TopoII) inhibition as an anticancer mechanism?
- DNA intercalation assays : Measure compound-induced changes in ethidium bromide fluorescence or plasmid DNA mobility shifts.
- TopoII catalytic inhibition : Assess relaxation of supercoiled DNA via gel electrophoresis.
- Isoform specificity : Use TopoIIα- and TopoIIβ-specific inhibitors (e.g., ICRF-193) in competitive assays .
Q. How can conflicting cytotoxicity data across cancer cell lines be addressed?
Discrepancies may stem from cell line-specific expression of metabolic enzymes or efflux pumps. Pharmacogenomic profiling (e.g., RNA-seq of resistant vs. sensitive lines) and combinatorial assays with inhibitors like verapamil (P-gp blocker) can identify resistance mechanisms .
Q. What experimental designs optimize cardiotonic activity in isolated heart models?
In Langendorff-perfused rabbit hearts, measure:
- Left ventricular pressure (LVP) : To assess contractility.
- Coronary flow rate : To evaluate vascular effects. Derivatives with 4-benzylpiperazine moieties (e.g., 6e, 6f) show potent inotropic activity (EC50 <1 µM) without arrhythmogenic side effects .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
